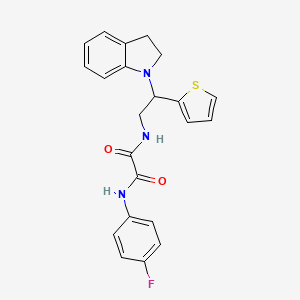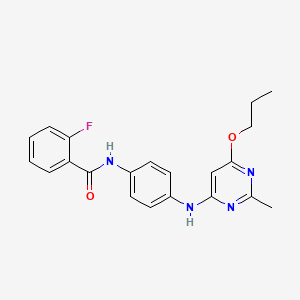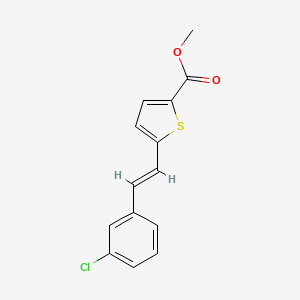
methyl 5-(3-chlorostyryl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with a methyl ester group and a (3-chlorophenyl)ethenyl group in the E-configuration. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chlorostyryl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the (3-chlorophenyl)ethenyl Group: The (3-chlorophenyl)ethenyl group can be introduced via a Heck coupling reaction. This reaction involves the palladium-catalyzed coupling of a halogenated thiophene derivative with a (3-chlorophenyl)ethenyl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The (3-chlorophenyl)ethenyl group can be reduced to the corresponding ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted thiophene derivatives
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
科学研究应用
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of methyl 5-(3-chlorostyryl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The (3-chlorophenyl)ethenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 5-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 5-[(E)-2-(3-bromophenyl)ethenyl]thiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 5-[(E)-2-(3-methylphenyl)ethenyl]thiophene-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring and the E-configuration of the (3-chlorophenyl)ethenyl group. These features influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
属性
IUPAC Name |
methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-14(16)13-8-7-12(18-13)6-5-10-3-2-4-11(15)9-10/h2-9H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKQYIUJYGVBJR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(S1)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
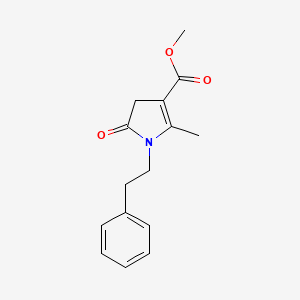
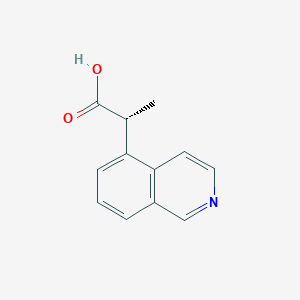
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)
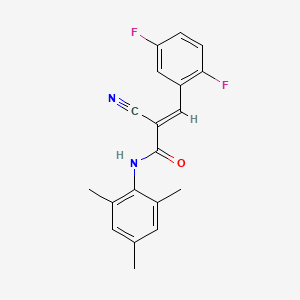
![2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2778252.png)
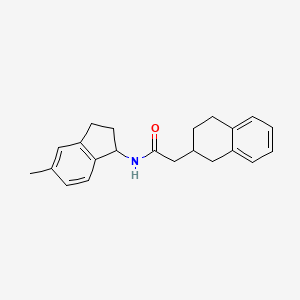
![1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2778255.png)
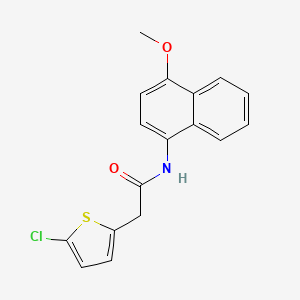
![N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778259.png)
![1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B2778260.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)
![(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2778263.png)
